molecular formula C8H9BrOS B8689252 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-ol

2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-ol

Cat. No.: B8689252
M. Wt: 233.13 g/mol
InChI Key: JBKPQUBMNYCRPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-ol is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This specific compound is characterized by the presence of a bromine atom at the 2-position and a hydroxyl group at the 4-position of the tetrahydrobenzothiophene ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-ol typically involves the bromination of 4,5,6,7-tetrahydro-1-benzothiophen-4-ol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure the selective bromination at the 2-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium thiolate (NaSR) can be used in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of 2-bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-one.

    Reduction: Formation of 4,5,6,7-tetrahydro-1-benzothiophen-4-ol.

    Substitution: Formation of various substituted benzothiophenes depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene
  • 2-Bromo-4,5,6,7-tetrahydro-1-benzothiazole
  • 2-Bromo-4,5,6,7-tetrahydro-1-benzofuran

Uniqueness

2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H9BrOS

Molecular Weight

233.13 g/mol

IUPAC Name

2-bromo-4,5,6,7-tetrahydro-1-benzothiophen-4-ol

InChI

InChI=1S/C8H9BrOS/c9-8-4-5-6(10)2-1-3-7(5)11-8/h4,6,10H,1-3H2

InChI Key

JBKPQUBMNYCRPN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)SC(=C2)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4,5,6,7-tetrahydro-1-benzothien-4-yl acetate (5.1 g, 26 mmol) in chloroform (30 ml) was added N-bromosuccinimide (5 g, 28 mmol) at 0° C. with stirring, and the resulting mixture was stirred at room temperature for 3 hours. After stirring, the reaction mixture was poured into water (40 ml) and extracted with ether. The extract was washed with a saturated aqueous solution of sodium chloride and dried over magnesium sulfate. After filtration, the filtrate was evaporated in vacuo. Subsequently, to a solution of the residue thus obtained in a mixed solvent of tetrahydrofuran (20 ml) and water (20 ml) was added sodium hydroxide (2.3 g, 57 mmol) with stirring, and the resulting mixture was stirred for 2 hours. After stirring, the reaction mixture was poured into water (50 ml) to quench the reaction and extracted with ether. The extract was washed with a saturated aqueous solution of sodium chloride and dried over magnesium sulfate. After filtration, the filtrate was evaporated in vacuo, and the crude product of the title compound thus obtained was purified by chromatography on a silica gel column using a mixed solvent of ethyl acetate and hexane (3:7) as the eluent to afford the title compound (5.0 g) in a yield of 82% as a colourless oily product.
Name
4,5,6,7-tetrahydro-1-benzothien-4-yl acetate
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
82%

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